2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide
Description
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Properties
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-13(26-18(27)12-14-6-4-7-15(14)24-26)21(28)23-20-19(16-8-5-11-29-16)22-17-9-2-3-10-25(17)20/h2-3,5,8-13H,4,6-7H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPXQHIVUQHINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CS3)N4C(=O)C=C5CCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a tetrahydro-cyclopenta[c]pyridazine core linked to an imidazo[1,2-a]pyridine moiety through a propanamide group. This unique combination suggests potential interactions with various biological targets, which may confer distinct therapeutic properties.
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit antiviral properties. For instance, derivatives of N-Heterocycles have shown promise as antiviral agents by inhibiting viral replication. The binding affinity of the compound to viral proteins can be assessed using techniques like surface plasmon resonance (SPR) and molecular docking simulations. These methods help elucidate the mechanism of action and potential therapeutic applications against viral infections .
Anticancer Potential
The compound's structural analogs have demonstrated significant anticancer activity in various studies. For example, heterocyclic compounds have been reported to exhibit cytotoxic effects against multiple human cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) for similar compounds range significantly, with some exhibiting values as low as 0.20 μM against specific cancer types . The mechanism often involves the inhibition of tubulin polymerization or interference with cell cycle progression.
| Compound Name | GI50 Value (μM) | Cancer Type |
|---|---|---|
| Compound A | 0.20 | NUGC |
| Compound B | 0.49 | MCF7 |
| Compound C | 1.33 | HEPG2 |
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes involved in metabolic pathways or disease processes. For instance, COX-II inhibitors derived from similar scaffolds have shown selective inhibition with IC50 values significantly lower than standard drugs like Celecoxib . Understanding the inhibitory profiles can provide insights into its anti-inflammatory potential.
Case Studies
Several studies highlight the biological activity of structurally related compounds:
- Antiviral Activity : A recent study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antiviral efficacy against HIV and other viruses. The most active compounds showed EC50 values in the low micromolar range .
- Anticancer Studies : In a screening of new heterocyclic compounds against the National Cancer Institute's 60 human cancer cell lines panel, several derivatives exhibited promising cytotoxicity with GI50 values comparable to established chemotherapeutics .
- COX-II Inhibition : Research on pyrazole-linked compounds demonstrated significant anti-inflammatory effects with selective COX-II inhibition at low concentrations, suggesting potential therapeutic applications for inflammatory diseases .
Scientific Research Applications
Structural Characteristics
This compound incorporates a cyclopenta[c]pyridazine moiety and an imidazo[1,2-a]pyridine group, which are known for their diverse biological activities. The presence of the tetrahydro-cyclopenta[c]pyridazine structure indicates potential reactivity and interaction profiles that can be exploited in medicinal chemistry.
Pharmacological Applications
-
Medicinal Chemistry :
- The structural attributes of this compound suggest its potential as a lead molecule in drug discovery. Its unique combination of heterocyclic rings may confer distinct biological properties that could be beneficial in treating various diseases.
- Preliminary studies indicate that compounds with similar structures have shown activity against cancer cells and other proliferative diseases due to their ability to modulate protein kinase activity .
-
Anticancer Activity :
- Research on related compounds has demonstrated their efficacy in inhibiting cell proliferation in cancer cell lines. For instance, derivatives of pyridazine and imidazo compounds have exhibited significant cytotoxic effects against acute myeloid leukemia cells .
- The compound's potential to inhibit CDK4 and CDK6 suggests it may be effective in treating cancers that are driven by these kinases .
-
Antimicrobial Properties :
- Compounds with similar structural features have been noted for their antimicrobial activities. The presence of thiophene and imidazo groups enhances the likelihood of interactions with microbial targets, making this compound a candidate for further exploration in antimicrobial research.
Chemical Reactivity and Synthesis
The compound can undergo various chemical transformations due to its amide and carbonyl functionalities. Notably, it may participate in intramolecular cyclization reactions similar to those observed with other N-(3-oxoalkenyl)phenylacetamides.
Synthesis Methods :
Several synthetic routes can be employed to produce this compound:
- Amide Formation : Utilizing coupling agents to facilitate the formation of the amide bond between the cyclopenta[c]pyridazine derivative and the imidazo[1,2-a]pyridine moiety.
- Cyclization Reactions : Optimizing conditions for intramolecular cyclization to enhance yield and purity.
Interaction Studies
Understanding the interaction profile of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques such as:
- Surface Plasmon Resonance (SPR) : To measure binding affinities.
- Isothermal Titration Calorimetry (ITC) : To study thermodynamics of interactions.
- Molecular Docking Simulations : To predict binding modes and affinities.
These methodologies will provide insights into how the compound interacts at the molecular level with proteins or enzymes relevant to disease pathways.
Comparative Analysis with Related Compounds
To contextualize the potential applications of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Amino-3-oxo-naphthyridine | Contains naphthyridine moiety | Antimicrobial |
| 3-Oxoalkenyl phenylacetamides | Similar carbonyl functionality | Anticancer |
| Pyridazinone derivatives | Related heterocyclic structure | Antiviral |
The unique combination of the tetrahydro-cyclopenta[c]pyridazine core with an imidazo[1,2-a]pyridine group may provide distinct advantages over these related compounds in terms of biological activity and specificity.
Chemical Reactions Analysis
Amide Hydrolysis
The propanamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and the corresponding amine. This reaction is critical for modifying the compound’s pharmacophore or generating metabolites.
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12–24 hrs | 2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanoic acid + 2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |
| Basic Hydrolysis | NaOH (2M), 80°C, 8–12 hrs | Sodium salt of propanoic acid + free amine derivative |
Thiophene Ring Oxidation
The thiophene moiety is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This alters electronic properties and potential binding interactions.
| Reagent | Conditions | Product |
|---|---|---|
| mCPBA | DCM, 0°C to RT, 2 hrs | 2-(thiophen-2-yl-sulfinyl)imidazo[1,2-a]pyridine derivative |
| H₂O₂/AcOH | 50°C, 6 hrs | 2-(thiophen-2-yl-sulfonyl)imidazo[1,2-a]pyridine derivative |
Cyclopenta[c]pyridazin Ring Reactivity
The bicyclic pyridazin core participates in cycloaddition and substitution reactions:
Diels-Alder Cycloaddition
The electron-deficient pyridazin ring acts as a dienophile, reacting with conjugated dienes (e.g., 1,3-butadiene) to form fused polycyclic systems.
Nucleophilic Aromatic Substitution
Electrophilic positions on the pyridazin ring (e.g., C-5 or C-6) undergo substitution with nucleophiles like amines or alkoxides:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃/EtOH | 100°C, sealed tube, 24 hrs | 5-amino-pyridazin derivative |
| NaOMe/MeOH | Reflux, 6 hrs | 6-methoxy-pyridazin derivative |
Imidazo[1,2-a]pyridine Modifications
The imidazo[1,2-a]pyridine ring enables electrophilic substitution (e.g., halogenation) and metal-catalyzed cross-coupling:
Halogenation
Bromination at C-6 of the imidazo ring introduces handles for further functionalization:
| Reagent | Conditions | Product |
|---|---|---|
| NBS, DMF | 0°C, 2 hrs | 6-bromo-imidazo[1,2-a]pyridine derivative |
Suzuki-Miyaura Coupling
The brominated intermediate reacts with aryl boronic acids under palladium catalysis:
| Boronic Acid | Catalyst | Product |
|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DME | 6-phenyl-imidazo[1,2-a]pyridine derivative |
Propanamide Alkylation/Acylation
The secondary amine in the propanamide side chain undergoes alkylation or acylation to introduce additional functional groups:
| Reagent | Conditions | Product |
|---|---|---|
| CH₃I, K₂CO₃ | DMF, RT, 12 hrs | N-methylpropanamide derivative |
| Ac₂O, pyridine | 0°C to RT, 4 hrs | N-acetylpropanamide derivative |
Reductive Transformations
Catalytic hydrogenation reduces unsaturated bonds in the cyclopenta[c]pyridazin ring:
| Reagent | Conditions | Product |
|---|---|---|
| H₂ (1 atm), Pd/C | EtOH, RT, 6 hrs | Partially saturated cyclopenta[c]pyridazin derivative |
Key Research Findings
-
The thiophene ring’s oxidation to sulfone enhances metabolic stability but reduces bioavailability due to increased polarity.
-
Bromination at the imidazo[1,2-a]pyridine C-6 position significantly improves cross-coupling efficiency compared to C-3 .
-
Alkylation of the propanamide amine group disrupts hydrogen-bonding interactions critical for target binding, as shown in molecular docking studies.
Q & A
Q. Optimization parameters :
- Temperature : Controlled heating (60–100°C) to avoid side reactions .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps .
Q. Table 1: Example Reaction Yields from Analogous Syntheses
| Precursor System | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Tetrahydroimidazo[1,2-a]pyridine | 55–61 | Reflux, DMF, 24h | |
| Cyclopenta[c]pyridazinone | 61–78 | Pd catalysis, 80°C |
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopenta[c]pyridazinone C=O at δ 170–175 ppm) and confirms regiochemistry .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in fused-ring systems .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated vs. observed within 2 ppm error) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Methodological Tip : Use preparative HPLC (C18 column, acetonitrile/water gradient) for purity >95% .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:
- Variable Temperature NMR : Differentiates dynamic processes (e.g., keto-enol tautomerism in cyclopenta[c]pyridazinone) .
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry and hydrogen bonding .
- Computational Modeling (DFT) : Predicts NMR chemical shifts and compares with experimental data .
Case Study : A ¹³C NMR discrepancy (δ 122 vs. 128 ppm) in a thiophene-substituted analog was resolved via X-ray, revealing π-stacking interactions .
Advanced: What methodologies are recommended to evaluate the compound’s biological activity and structure-activity relationships (SAR)?
Answer:
- In vitro enzyme assays :
- Kinase inhibition : Use ADP-Glo™ assay for IC₅₀ determination .
- COX-1/COX-2 inhibition : Fluorometric assays with arachidonic acid substrate .
- Molecular docking (AutoDock Vina) : Predict binding to targets (e.g., cyclin-dependent kinases) using PDB structures .
- SAR optimization :
- Thiophene substitution : Replace 2-thiophenyl with 3-thiophenyl to enhance hydrophobic interactions .
- Amide linker modification : Introduce methyl groups to improve metabolic stability .
Q. Table 2: Example Biological Data for Structural Analogs
| Derivative | Target | IC₅₀ (nM) | Key Modification |
|---|---|---|---|
| Analog A | CDK2 | 48 ± 3 | 2-Thiophenyl |
| Analog B | COX-2 | 120 ± 10 | 3-Thiophenyl |
Advanced: How can synthetic yields be improved for large-scale production in academic settings?
Answer:
- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., imidazo[1,2-a]pyridine formation at 0.1 mL/min flow rate) .
- Microwave-assisted synthesis : Accelerates cyclocondensation (30 min vs. 24h conventional) .
- Purification : Use catch-and-release techniques (e.g., SCX columns for basic intermediates) .
Q. Yield Comparison :
| Method | Yield (%) | Time (h) |
|---|---|---|
| Conventional reflux | 55–61 | 24 |
| Microwave-assisted | 78–82 | 0.5 |
Advanced: What strategies mitigate instability of the cyclopenta[c]pyridazinone core during storage?
Answer:
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
- Excipient formulation : Add trehalose (5% w/v) to stabilize aqueous solutions .
- Light protection : Use amber vials to avoid photodegradation of the thiophene moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
